Bromothymol Blue

Catalog No.
S576133
CAS No.
76-59-5
M.F
C27H28Br2O5S
M. Wt
624.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromothymol Blue

CAS Number

76-59-5

Product Name

Bromothymol Blue

IUPAC Name

2-bromo-4-[3-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-6-propan-2-ylphenol

Molecular Formula

C27H28Br2O5S

Molecular Weight

624.4 g/mol

InChI

InChI=1S/C27H28Br2O5S/c1-13(2)17-11-20(15(5)23(28)25(17)30)27(19-9-7-8-10-22(19)35(32,33)34-27)21-12-18(14(3)4)26(31)24(29)16(21)6/h7-14,30-31H,1-6H3

InChI Key

NUHCTOLBWMJMLX-UHFFFAOYSA-N

SMILES

Array

Synonyms

Blue, Bromothymol, Blue, Bromthymol, Bromothymol Blue, Bromthymol Blue, Dibromothymolsulfonphthalein

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)Br)C

The exact mass of the compound Bromothymol blue is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7819. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Thymol. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Bromothymol Blue (BTB) is a sulfonephthalein dye and pH indicator characterized by a highly specific transition window spanning pH 6.0 to 7.6 [1]. With a pKa of approximately 7.10, BTB acts as a weak acid that undergoes a distinct structural deprotonation, shifting its peak optical absorption from 427 nm (yellow, protonated) to 602 nm (blue, deprotonated) [1]. In industrial and laboratory procurement, BTB is primarily sourced for its precise neutral-pH sensitivity, making it a critical component in optical carbon dioxide sensors, biological respiration assays, and smart packaging matrices where detecting minute physiological or environmental acidification is required [2].

Substituting BTB with closely related sulfonephthalein analogs fundamentally compromises sensor accuracy in neutral-pH applications. Phenol Red (PR), a common alternative, possesses a higher pKa (typically 7.4–8.0) and transitions from yellow to red, which reduces its sensitivity to the early onset of weak acidification (such as dissolved CO2 forming carbonic acid near pH 7.0) [1]. Conversely, Bromocresol Green (BCG) has a pKa of approximately 4.7, rendering it entirely blind to physiological or environmental pH shifts occurring in the neutral window. Furthermore, BTB’s massive ~175 nm spectral shift (yellow to blue) provides superior optical contrast for automated machine-vision readers compared to the narrower spectral shifts of PR, making BTB non-interchangeable for high-fidelity solid-state optical sensors [2].

Superior Neutral-pH Sensitivity for Early CO2 Detection

In the procurement of optical CO2 sensors, the pKa of the indicator dye dictates the application-critical performance for detecting dissolved carbonic acid. BTB possesses a pKa of ~7.0–7.1, centering its transition window exactly across the neutral range (pH 6.0–7.6). In contrast, Phenol Red (PR) has a higher pKa (~7.4) and transitions between pH 6.8 and 8.2 [1]. When integrated into environmental CO2 sensors, BTB detects minute drops in pH from neutral baselines significantly earlier than PR, which requires a higher starting pH and loses sensitivity more rapidly as the matrix acidifies.

Evidence DimensionIndicator pKa and transition range
Target Compound DataBTB: pKa ~7.0-7.1, transition pH 6.0–7.6
Comparator Or BaselinePhenol Red: pKa ~7.4, transition pH 6.8–8.2
Quantified DifferenceBTB centers ~0.3–0.4 pH units lower, perfectly spanning strict neutrality.
ConditionsAqueous and solid-state CO2 sensor matrices

Procuring BTB ensures maximum sensitivity for sensors designed to detect trace CO2 evolution or weak acidification in neutral physiological and environmental systems.

Maximized Spectral Shift for Automated Optical Readers

The reproducibility of automated colorimetric smart packaging relies heavily on the signal-to-noise ratio generated by the dye's spectral shift. BTB undergoes a massive optical transition from a peak absorption of 427 nm (yellow, acidic) to 602 nm (blue, basic) [1]. This ~175 nm difference (Δλmax) provides absolute visual and machine-readable contrast. Phenol Red transitions from yellow to red, offering a narrower spectral separation and lower contrast under certain automated optical interrogations.

Evidence DimensionPeak absorption shift (Δλmax)
Target Compound DataBTB: 427 nm to 602 nm (Δλmax ≈ 175 nm)
Comparator Or BaselinePhenol Red: Yellow to Red transition (narrower Δλmax)
Quantified DifferenceBTB provides a ~175 nm spectral shift, yielding superior dichromatic contrast (yellow vs. blue).
ConditionsSpectrophotometric and machine-vision colorimetric analysis

The extreme yellow-to-blue contrast of BTB minimizes false readings in automated optical sensors and smart packaging applications.

High Matrix Retention in Polysaccharide Sensor Films

A primary failure mode in the manufacturability of solid-state optical pH sensors is the leaching of the dye into the surrounding aqueous environment. Recent fabrication studies of polysaccharide-based halochromic nanofibers demonstrated that BTB, when processed with a complexing agent like poly-diallyl-dimethylammonium chloride (PDADMAC), exhibits exceptional matrix retention. The addition of the complexing agent reduced BTB leaching by 95% compared to uncomplexed matrices, ensuring high reproducibility and long-term stability [1].

Evidence DimensionDye leaching reduction in polymer matrix
Target Compound DataBTB + PDADMAC: 95% reduction in leaching
Comparator Or BaselineUncomplexed BTB or smaller hydrophilic dyes
Quantified Difference95% improvement in matrix retention for continuous solid-state sensing.
ConditionsPolysaccharide/cellulose acetate electrospun nanofibers in aqueous environments

BTB's compatibility with anti-leaching complexing agents makes it the optimal choice for manufacturing long-lasting, continuous-monitoring solid-state sensors.

Solid-State Optical CO2 Sensors for Environmental Monitoring

Leveraging its precise pKa of ~7.1 and high matrix retention, BTB is the preferred indicator for manufacturing solid-state optical sensors used in aquatic and environmental CO2 monitoring. Its ability to detect minute pH drops near neutrality ensures accurate tracking of dissolved carbonic acid without the interference or leaching seen with lesser dyes [1].

Smart Food Packaging and Spoilage Indicators

BTB is integrated into intelligent packaging films to monitor the freshness of perishable goods. The dye's massive 175 nm spectral shift from blue/green to yellow provides unmistakable visual and machine-readable alerts when volatile acidic metabolites accumulate due to microbial spoilage [2].

Biological Respiration and Biocatalytic Assays

In laboratory settings, BTB is procured for high-throughput kinetic assays monitoring cellular respiration or enzymatic activity, such as PET plastic subunit hydrolysis. Its sharp colorimetric transition perfectly captures the weak acidification events that occur in neutral biological buffers [3].

Physical Description

Odorless white to cream-colored solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO]

XLogP3

7.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

624.00037 Da

Monoisotopic Mass

622.00242 Da

Heavy Atom Count

35

Melting Point

201.0 °C

UNII

VGU4LM0H96

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bromthymol Blue is a dye used as an indicator in determining pH. Bromthymol blue is a weak acid. It can be in acid or base form, depending on the pH of the solution. This reagent is yellow in acidic solutions, blue in basic solutions and green in neutral solution.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

76-59-5

Wikipedia

Bromothymol_blue

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Colorimetric ammonia (NH

Sutthira Sutthasupa, Chutima Padungkit, Sudarat Suriyong
PMID: 34087707   DOI: 10.1016/j.foodchem.2021.130151

Abstract

Hydrogels based on alginate and methylcellulose were developed as a colorimetric indicator for monitoring minced pork spoilage. The hydrogel was fabricated by an external gelation method using Ca
as the crosslinking agent. The pH-sensitive dye bromothymol blue was incorporated into the hydrogel to act as an indicator. The hydrogel's swelling index increased with an increasing ratio of methylcellulose, suggesting that the water uptake capacity is tunable by the polymer composition. The hydrogel's compression strength is directly proportional to the alginate content. The hydrogel indicator demonstrated a color change from orange to yellow (day 6) upon detecting total volatile basic nitrogen (TVB-N) built up in the package during minced pork storage at 4 °C, and the results showed a positive correlation between the color change, TVB-N and pH change of minced pork. This result demonstrated the potential application of the hydrogel as a spoilage indicator in intelligent packaging.


Applying an intraoperative predictive indicator for postoperative pancreatic fistula: randomized preclinical trial

T M Pausch, C Mitzscherling, O Aubert, X Liu, B Gesslein, T Bruckner, F K F Kommoss, M Golriz, A Mehrabi, T Hackert
PMID: 33608727   DOI: 10.1093/bjs/znaa115

Abstract




Intelligent Hybrid Hydrogels for Rapid

Haoping Wang, Sirong Zhou, Lixia Guo, Yunxia Wang, Liheng Feng
PMID: 32805886   DOI: 10.1021/acsami.0c12355

Abstract

Diseases induced by bacterial infections increasingly threaten the health of people all over the world; thus, it is urgent and significant to early diagnose and effectively eliminate infections to save people's lives. To this end, we synthesized an intelligent hydrogel that integrated
visualized diagnosis and photothermal therapy of bacterial infections. By simply and subtly incorporating pH-sensitive bromothymol blue (BTB) and near-infrared (NIR)-absorbing conjugated polymer (termed as PTDBD) into thermosensitive chitosan (CS)-based hydrogel, the synthesized BTB/PTDBD/CS hydrogel can diagnose the acidic microenvironment of
(
) biofilm and infected wounds by showing visualized color change. After rapid diagnosis, the hydrogel can immediately treat the infection site by local hyperthermia under irradiation of NIR laser (808 nm) and even the stubborn biofilm that is difficult to eradicate. Since the dominating antibacterial mechanism is hyperthermia, the hybrid hydrogel shows broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and drug-resistant bacteria. In addition, it has low cytotoxicity to normal cells and no effect on the main organs of mice. It paves a brand new avenue to develop smart and facile diagnosis and a treatment platform for bacterial infections.


Carbon isotope ratio of organic acids in sake and wine by solid-phase extraction combined with LC/IRMS

Momoka Suto, Hiroto Kawashima
PMID: 33057737   DOI: 10.1007/s00216-020-03003-x

Abstract

We developed an analytical procedure for determining the δ
C values of organic acids in sake and wine using solid-phase extraction combined with liquid chromatography/isotope ratio mass spectrometry (LC/IRMS). First, the solid-phase extraction (SPE) procedure was performed and various tests were conducted to extract organic acids from alcoholic beverages using the simulated sake sample. Under the optimal SPE procedure, high recovery rates (96-118%) and good accuracies (≤ 0.7‰) were thus achieved for the simulated sake and wine samples. Next, we determined the δ
C of organic acid (tartaric acid, malic acid, lactic acid, succinic acid) in 9 sake and 11 wine samples. Finally, the δ
C values of lactic acid in nine sake samples suggested that lactic acid had been added during the brewing process. The high correlation between the δ
C values of tartaric acid and malic acid in 11 wine samples was consistent with their common source, grapes. This analytical method may help to identify when organic acids have been added to sake and wine and to elucidate the process of organic acid production therein. Graphical abstract.


Automated analytical microsystem for the spectrophotometric monitoring of titratable acidity in white, rosé and red wines

Natàlia Sández, Antonio Calvo-López, Susana S M P Vidigal, António O S S Rangel, Julián Alonso-Chamarro
PMID: 31679574   DOI: 10.1016/j.aca.2019.09.052

Abstract

The design, construction and evaluation of a low-cost cyclic olefin copolymer (COC)-based continuous flow microanalyzer with optical detection to determine the titratable acidity content of wine is here presented. The analysis method is based on the monitoring of the blue coloration decrease of a buffered bromothymol blue (BTB) solution in the presence of the acidic compounds of wine. The microanalyzer monolithically integrates the required microfluidic motifs as well as an optical flow cell where the measurements are performed by using a miniaturized and versatile photometric detection system. Fluid management is totally automated by the use of computer-controlled microvalves, permitting the automatic calibration of the system as well as the automatic sampling, including in-line dilution and analysis. The reduced size of the whole system along with its high simplicity and automation make it suitable for its application to the on-line monitoring of titratable acidity during wine-making processes. With the optimal conditions, a linear range up to 0.50 g L
tartaric acid, a quantification limit (LOQ) of 0.01 g L
and a detection limit (LOD) of 0.004 g L
were obtained, covering the most common acidity content of musts and wines. A sampling rate up to 26 h
could be achieved, consuming less than 3 mL of inexpensive reagents per analysis and requiring no pretreatment of the sample. The microsystem has been successfully applied to the quantification of the titratable acidity content of several wine samples, being the results in excellent agreement with the ones obtained by the reference method.


Simultaneous quantification of peroxidase and ascorbic acid in biosamples with an automatic system based on a Fe(iii)/methylthymol blue-carbon dot simulative enzyme

Yang Zhao, Qiao-Jing Li, Yong-Sheng Li, Xiu-Feng Gao
PMID: 32573604   DOI: 10.1039/d0an00291g

Abstract

Peroxidase (POD) and ascorbic acid (AsA) usually coexist in organisms to synergistically protect them from reactive oxygen damage, and their contents undergo dynamic changes under different physiological conditions. What's more, the response of POD-catalytic activity in spectrophotometry has to be corrected using the content of concomitant AsA because we found that there is an extinction reaction between AsA and chromogenic products obtained from POD catalysis. With these implications, by skilfully using the chromogenic and the extinction phenomena in the guaiacol/POD/H
O
reaction, an automatic analysis system for simultaneous quantification of POD (73-440 U L
) and AsA (4-60 mg L
) was successfully established based on flow injection analysis (FIA). Furthermore, under acidic conditions (0.5 mol L
of HCl), hydrothermal synthesis (250 °C for 1 h) was used for synthesizing new carbon dots (sPOD-CDs) of methylthymol blue (0.08 g L
)/FeCl
(0.8 g L
), which is a simulative enzyme for POD, and it was first used for catalyzing the guaiacol/H
O
reaction within the FIA system to replace natural HRP in the extinction reaction. This sPOD-CD solution has no background absorption and its concentration shows excellent correlation with simulative POD-activity. Finally, after optimization, this FIA system was utilized to testify that the reducibility of AsA is due to ascorbate ions and to determine POD and AsA in some plant samples. The standard addition recovery experiment showed that there was no interference from the matrix in real samples (recoveries: 95%-105%), and the obtained POD and AsA results were also consistent with the reference experiments (relative deviation ≤ 2.80%, t-test ≥ 0.07). The proposed FIA system is characterized by high sample-throughput (40 samples per h), better repeatability (relative standard deviation ≤ 1.4%), etc.


A semen cassia gum-based film with visual-olfactory function for indicating the freshness change of animal protein-rich food

Lele Cao, Qianyun Ma, Tieqiang Liang, Guohou Sun, Wenrui Chi, Cijian Zhang, Jian Li, Lijuan Wang
PMID: 30974141   DOI: 10.1016/j.ijbiomac.2019.04.045

Abstract

Bromothymol blue (BTB) was fixed on the cationic cellulose fibers (CCFs) to prepare pH sensitive fibers (pH-SFs). The pH-SFs as intelligent indicator were added into the semen cassiae gum (SCG) as a weakly acidic matrix to prepare a visual-olfactory film. The
C NMR results show that the CCFs were successfully obtained by introducing hydroxypropyltriethylamine groups which showed strong affinity to BTB molecules. Rheology results demonstrated that all of the film-forming solutions were shear-thinned fluids with non-Newtonian behavior. Scanning electronic microscopy showed that the addition of pH-SFs makes the film surface rougher and rougher. The addition of pH-SFs < 3% improved the tensile strength of the film. The visual-olfactory film was sensitive to ammonia with a highly visible color change from pale yellow to blue-green. The SCG-3SFs film pre-treated in NaOH solution changed from blue to pale yellow while the raw milk was close to spoilage. The light yellow SCG-3SFs film changed to blue-green as the freshwater shrimp changed from fresh to spoilage. The results indicate that the visual-olfactory film can be used for perceiving the freshness of milk and freshwater shrimp.


Two-layer Electrospun System Enabling Wound Exudate Management and Visual Infection Response

Mohamed Basel Bazbouz, Giuseppe Tronci
PMID: 30813559   DOI: 10.3390/s19050991

Abstract

The spread of antimicrobial resistance calls for chronic wound management devices that can engage with the wound exudate and signal infection by prompt visual effects. Here, the manufacture of a two-layer fibrous device with independently-controlled exudate management capability and visual infection responsivity was investigated by sequential free surface electrospinning of poly(methyl methacrylate-co-methacrylic acid) (PMMA-co-MAA) and poly(acrylic acid) (PAA). By selecting wound pH as infection indicator, PMMA-co-MAA fibres were encapsulated with halochromic bromothymol blue (BTB) to trigger colour changes at infection-induced alkaline pH. Likewise, the exudate management capability was integrated via the synthesis of a thermally-crosslinked network in electrospun PAA layer. PMMA-co-MAA fibres revealed high BTB loading efficiency (>80 wt.%) and demonstrated prompt colour change and selective dye release at infected-like media (pH > 7). The synthesis of the thermally-crosslinked PAA network successfully enabled high water uptake (
= 1291 ± 48 - 2369 ± 34 wt.%) and swelling index (
= 272 ± 4 - 285 ± 3 a.%), in contrast to electrospun PAA controls. This dual device functionality was lost when the same building blocks were configured in a single-layer mesh of core-shell fibres, whereby significant BTB release (~70 wt.%) was measured even at acidic pH. This study therefore demonstrates how the fibrous configuration can be conveniently manipulated to trigger structure-induced functionalities critical to chronic wound management and monitoring.


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